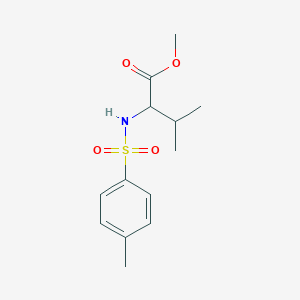

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester, often referred to as tosyl valine methyl ester, is a compound of interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

Tosyl valine methyl ester exhibits significant interactions with various enzymes and proteins involved in amino acid metabolism. Notably, it interacts with:

- Branched-chain aminotransferase : This enzyme catalyzes the transamination of branched-chain amino acids, which is crucial for protein synthesis and energy production.

- Branched-chain α-keto acid dehydrogenase complex : This complex is essential for the oxidative decarboxylation of branched-chain α-keto acids, leading to the production of acetyl-CoA and succinyl-CoA, which are vital for the citric acid cycle.

Table 1: Key Enzymatic Interactions of Tosyl Valine Methyl Ester

| Enzyme | Role in Metabolism |

|---|---|

| Branched-chain aminotransferase | Transamination of branched-chain amino acids |

| Branched-chain α-keto acid dehydrogenase | Oxidative decarboxylation of branched-chain α-keto acids |

Cellular Effects

Tosyl valine methyl ester has been shown to enhance mitochondrial function and provide protection against oxidative stress. It minimizes the production of reactive oxygen species (ROS), which helps maintain ATP production during oxidative stress conditions. Furthermore, it promotes triglyceride synthesis in intestinal epithelial cells by increasing levels of its metabolite, 3-hydroxyisobutyrate (3-HIB) .

Table 2: Cellular Effects of Tosyl Valine Methyl Ester

| Effect | Mechanism |

|---|---|

| Improves mitochondrial function | Reduces ROS production |

| Enhances triglyceride synthesis | Upregulates fatty acid transport proteins |

Molecular Mechanism

The molecular mechanism by which tosyl valine exerts its effects involves several pathways:

- Fatty Acid Transport : Tosyl valine increases the expression of proteins related to fatty acid transport (e.g., CD36) and triglyceride synthesis (e.g., DGAT1).

- Metabolic Pathways : It undergoes conversion to branched-chain α-keto acids through enzymatic reactions that are critical for energy metabolism .

Case Studies and Experimental Evidence

- Animal Models : In studies with weaned piglets, supplementation with tosyl valine improved growth performance metrics when added to a valine-deficient diet. This indicates its potential role in enhancing feed efficiency and growth rates .

- In Vitro Studies : Laboratory experiments have demonstrated that tosyl valine maintains its protective effects on mitochondrial function over extended periods, highlighting its stability and potential therapeutic applications .

Table 3: Summary of Experimental Findings

| Study Type | Findings |

|---|---|

| Animal Models | Improved weight gain in valine-deficient diets |

| In Vitro Studies | Sustained mitochondrial protection over time |

Applications

The potential applications of tosyl valine methyl ester span various fields:

Eigenschaften

IUPAC Name |

methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWRUJAUYLKEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.